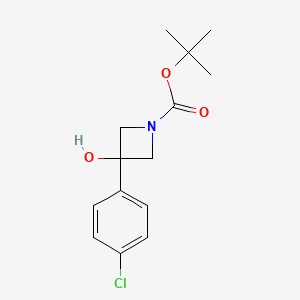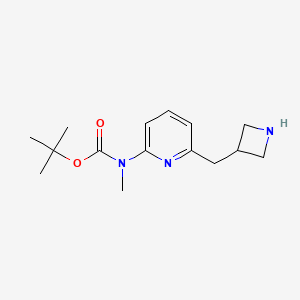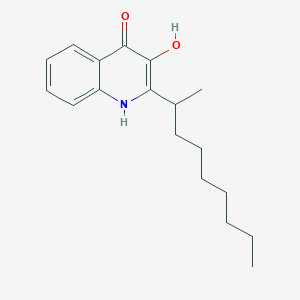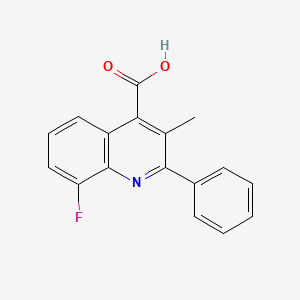
Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-clorofenil)-3-hidroxiazetidin-1-carboxilato de tert-butilo es un compuesto orgánico sintético que pertenece a la clase de las azetidinas. Las azetidinas son heterociclos de cuatro miembros que contienen nitrógeno. Este compuesto se caracteriza por la presencia de un grupo éster tert-butilo, un grupo 4-clorofenilo y un grupo hidroxilo unido al anillo de azetidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-clorofenil)-3-hidroxiazetidin-1-carboxilato de tert-butilo típicamente involucra la reacción de 3-azetidinocarboxilato de tert-butilo con 4-clorobenzaldehído en condiciones básicas. La reacción procede a través de la formación de una base de Schiff intermedia, que posteriormente se reduce para producir el producto deseado. Los reactivos comunes utilizados en esta síntesis incluyen borohidruro de sodio o hidruro de litio y aluminio como agentes reductores.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(4-clorofenil)-3-hidroxiazetidin-1-carboxilato de tert-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo o el clorocromato de piridinio.
Reducción: El compuesto puede reducirse a la amina correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo 4-clorofenilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro se reemplaza por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Trióxido de cromo en ácido acético o clorocromato de piridinio en diclorometano.
Reducción: Hidruro de litio y aluminio en tetrahidrofurano o borohidruro de sodio en etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Formación de la cetona o aldehído correspondiente.
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de azetidinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 3-(4-clorofenil)-3-hidroxiazetidin-1-carboxilato de tert-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible intermedio farmacéutico para el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-(4-clorofenil)-3-hidroxiazetidin-1-carboxilato de tert-butilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de los grupos hidroxilo y 4-clorofenilo puede influir en su afinidad de unión y especificidad hacia estos objetivos. Las vías exactas involucradas pueden variar según el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(tert-butil)-3-hidroxi-3-(4-clorofenil)isoindolinona
- N-(tert-alquil)-2-aroylbenzamidas
Singularidad
El 3-(4-clorofenil)-3-hidroxiazetidin-1-carboxilato de tert-butilo es único debido a su estructura de anillo de azetidina, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C14H18ClNO3 |
|---|---|
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 |
Clave InChI |
WANJVPPFSFVCBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)

![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)

![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)

![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)




![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
